Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(4-phenylphenyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)15(17(19)21-2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXESZJHTWNBXDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Malonate Ester Chemistry
Malonate esters are a cornerstone of synthetic organic chemistry, prized for their utility in forming carbon-carbon bonds. patsnap.com The quintessential example is the malonic ester synthesis, a classic method for preparing substituted acetic acids. wikipedia.orguobabylon.edu.iq The core reactivity of malonate esters, such as dimethyl malonate or diethyl malonate, is derived from the acidity of the protons on the central methylene (B1212753) (-CH2-) carbon, which is positioned between two electron-withdrawing carbonyl groups. wikipedia.orgmasterorganicchemistry.com This structural feature facilitates deprotonation by a base (e.g., sodium ethoxide) to generate a stabilized carbanion known as an enolate. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile that readily reacts with alkyl halides in an SN2 reaction to form an alkylated malonate ester. wikipedia.orgopenochem.org Subsequent acidic hydrolysis of the ester groups followed by heating leads to decarboxylation, ultimately yielding a carboxylic acid with an extended carbon chain. libretexts.orgopenochem.org
Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate is a specialized derivative within this class of reagents. It can be considered a pre-functionalized malonate ester where one of the acidic alpha-hydrogens has been replaced by a [1,1'-biphenyl]-4-yl group. This structural modification makes it an ideal precursor for the synthesis of molecules containing a biphenylacetic acid framework. While it can undergo further alkylation at the remaining alpha-position, its primary role is often as a direct building block that carries the valuable biphenyl (B1667301) scaffold into a target molecule.
The fundamental steps of the classic malonic ester synthesis, which provide the context for the application of this compound, are summarized below.
| Step | Description | Reagents | Intermediate/Product |
| 1. Enolate Formation | A base removes an acidic α-hydrogen from the malonic ester to form a nucleophilic enolate. libretexts.org | Strong Base (e.g., NaOEt) | Enolate Anion |
| 2. Alkylation | The enolate attacks an alkyl halide in a nucleophilic substitution (SN2) reaction, forming a C-C bond. wikipedia.org | Alkyl Halide (R-X) | Alkylated Malonic Ester |
| 3. Saponification | The ester groups are hydrolyzed to carboxylic acid groups, typically under acidic conditions. vaia.com | Acid & Water (H3O+) | Substituted Malonic Acid |
| 4. Decarboxylation | Upon heating, the β-keto acid structure of the substituted malonic acid loses a molecule of CO2. openochem.org | Heat (Δ) | Substituted Acetic Acid |
Significance of Biphenyl Moieties in Advanced Synthetic Targets
The biphenyl (B1667301) scaffold, consisting of two phenyl rings connected by a single bond, is considered a "privileged structure" in chemistry. biosynce.commdpi.com This motif is prevalent in a wide array of pharmacologically active compounds, advanced materials, and natural products. mdpi.comrsc.org Its rigid and planar nature, combined with specific electronic properties, makes it a critical component in the design of functional molecules. researchgate.net
In the pharmaceutical industry, the biphenyl moiety is a key structural feature in numerous drugs, contributing significantly to their biological activity. biosynce.comarabjchem.org It is found in anti-inflammatory, antifungal, antihypertensive, and anticancer agents. rsc.orgarabjchem.orgresearchgate.net The presence of the biphenyl group can influence a drug's binding affinity to target proteins, as well as its solubility and metabolic stability. biosynce.com Notable examples of non-steroidal anti-inflammatory drugs (NSAIDs) containing this scaffold include fenbufen (B1672489) and flurbiprofen. rsc.org The utility of Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate lies in its ability to serve as a direct precursor to compounds like felbinac ([1,1'-biphenyl]-4-ylacetic acid), another important NSAID.
Beyond medicine, biphenyl derivatives are fundamental building blocks for liquid crystals and are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org The unique electronic and steric properties of the biphenyl unit are essential for the performance of these materials. researchgate.net The ability to introduce this valuable scaffold efficiently is therefore of great interest, highlighting the importance of reagents like this compound.
Overview of Research Trajectories for the Chemical Compound
Direct Arylation and Cross-Coupling Strategies
Direct arylation and cross-coupling reactions represent a powerful and modern approach to the synthesis of α-aryl malonates. These methods involve the formation of a carbon-carbon (C-C) bond directly between a malonate derivative and an aryl group, often facilitated by a transition metal catalyst.
Palladium-Catalyzed C-C Bond Formation at Malonate Alpha-Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the α-arylation of malonates. These reactions typically involve the coupling of an aryl halide or triflate with a malonate enolate in the presence of a palladium catalyst and a suitable ligand.
Researchers have developed palladium-based systems that efficiently catalyze the coupling of aryl halides with dialkyl malonates. researchgate.netnih.gov For instance, the use of sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands has proven effective for the reaction of both electron-rich and electron-poor aryl bromides and chlorides with various malonate esters, including diethyl malonate and di-tert-butyl malonate. nih.govacs.org One-pot procedures have also been developed where the arylation of the malonate is followed by an in situ dealkoxycarbonylation, providing a direct route to valuable arylacetic acid esters. researchgate.netrsc.org These methods often utilize low loadings of a palladium(0) catalyst, such as palladium(0) bis(dibenzylideneacetone), in combination with a phosphonium (B103445) salt ligand. researchgate.net
A notable advancement in this area is the development of a one-pot conversion of aryl halides into aryl acetates through a palladium-catalyzed arylation of malonate, which is accompanied by an in situ dealkoxycarbonylation of the resulting aryl malonate. rsc.org This process is facilitated by cesium carbonate, which acts as both a base and a catalyst. rsc.org
Table 1: Examples of Palladium-Catalyzed Arylation of Malonates
| Aryl Halide | Malonate Derivative | Catalyst System | Product | Reference |
| Aryl Bromides/Chlorides | Diethyl Malonate, Di-tert-butyl Malonate | Pd(0) / P(t-Bu)₃ or Ferrocenyl Ligands | α-Aryl Malonates | nih.govacs.org |
| Aryl Halides | Diethyl Malonate | Pd(OAc)₂ / Imidazolinium Salt | α-Arylacetates (via dealkoxycarbonylation) | researchgate.net |
| o-Alkoxybromobenzenes | Dimethyl Malonate | Palladium Catalyst | Phenylacetic Acid Derivatives | doaj.org |
Copper-Mediated Arylation and Cross-Coupling Approaches
Copper-catalyzed methods have emerged as a valuable and often more economical alternative to palladium-based systems for the α-arylation of malonates. organic-chemistry.orgnih.gov These reactions, sometimes referred to as Hurtley-type reactions, typically involve the coupling of an aryl iodide with a malonate ester in the presence of a copper(I) salt and a ligand. acs.orgacs.org
A general and mild method involves the use of copper(I) iodide (CuI) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and 2-phenylphenol (B1666276) as a ligand. organic-chemistry.orgnih.govacs.org This system effectively couples a wide range of aryl iodides with diethyl malonate to afford α-aryl malonates in good to excellent yields under relatively mild conditions (e.g., 70 °C in THF). organic-chemistry.orgacs.org The use of a ligand like 2-phenylphenol is crucial for achieving milder reaction conditions and preventing side reactions. organic-chemistry.orgacs.org
Further refinements have led to the development of room-temperature copper-catalyzed α-arylation of malonates. capes.gov.brnih.gov By employing 2-picolinic acid as a ligand in conjunction with CuI, the coupling of aryl iodides with diethyl malonate can proceed smoothly at ambient temperatures. acs.orgcapes.gov.brnih.gov The choice of base is also critical, with cesium carbonate often proving superior to other inorganic bases like potassium phosphate (B84403) or potassium carbonate. acs.org Microwave-assisted protocols have also been developed to accelerate these copper-catalyzed couplings, significantly reducing reaction times. doi.org
Table 2: Key Features of Copper-Mediated Arylation of Malonates
| Catalyst System | Ligand | Base | Temperature | Key Advantages | Reference |
| CuI | 2-Phenylphenol | Cs₂CO₃ | 70 °C | Mild conditions, good functional group tolerance | organic-chemistry.orgnih.govacs.org |
| CuI | 2-Picolinic Acid | Cs₂CO₃ | Room Temperature | Exceptionally mild conditions | acs.orgcapes.gov.brnih.gov |
| Cu(OTf)₂ | 2-Picolinic Acid | Cs₂CO₃ | Microwave | Short reaction times | doi.org |
| CuI | L-proline | K₂CO₃ | 120 °C (DMSO) | Effective for coupling with various aryl halides | acs.org |
Rh(I)-Catalyzed Cross-Coupling in Alpha-Aryl Ester Synthesis
Rhodium(I) catalysis offers another avenue for the synthesis of α-aryl esters, including malonate derivatives. organic-chemistry.orgacs.orgnih.gov A notable approach involves the rhodium(I)-catalyzed cross-coupling of α-diazoesters with arylsiloxanes. organic-chemistry.orgacs.orgnih.gov This transformation represents a novel method for constructing C(sp³)–C(sp²) bonds and provides an alternative route to α-aryl esters. acs.org The proposed mechanism involves the migratory insertion of a rhodium(I)-carbene. organic-chemistry.orgacs.org This method is significant as it is the first example of using an arylsiloxane as a coupling partner in a carbene-involved cross-coupling reaction. acs.org The reaction demonstrates good functional group compatibility and can be scaled up for gram-scale synthesis. organic-chemistry.org
In a different application of rhodium catalysis, the arylative cyclization of alkynyl malonates with arylboronic acids has been achieved using a rhodium(I) catalyst. nih.gov This reaction proceeds via an alkenyl-to-aryl 1,4-Rh(I) migration as a key step to produce functionalized 1-tetralones. nih.gov
Table 3: Rhodium(I)-Catalyzed Synthesis of Aryl Ester Derivatives
| Reactants | Catalyst | Key Feature | Product | Reference |
| α-Diazoesters, Arylsiloxanes | Rh(I) complex | Rh(I)-carbene migratory insertion | α-Aryl esters | organic-chemistry.orgacs.orgnih.gov |
| Alkynyl malonates, Arylboronic acids | Rh(I) complex | 1,4-Rh(I) migration | Functionalized 1-tetralones | nih.gov |
Cross-Dehydrogenative Coupling Reactions Involving Malonate Derivatives
Cross-dehydrogenative coupling (CDC) represents an increasingly important strategy in C-C bond formation, as it involves the direct coupling of two C-H bonds, often with the aid of an oxidant. libretexts.orgrsc.org This approach is highly atom-economical. libretexts.org
In the context of malonate derivatives, copper(II)-catalyzed oxidative coupling of arenes with malonates has been developed. acs.org This reaction proceeds via C(sp²)-H activation of the arene, followed by coupling with the malonate. The initial product can then undergo intramolecular cyclization to form isoindolinone scaffolds. acs.org Another strategy involves a platinum-catalyzed cross-dehydrogenative coupling between the sp³ C-H bond of a dialkyl malonate and the sp³ C-H bond of a simple ketone, which notably proceeds in the absence of an external oxidant. nih.gov More recently, decarboxylative C-H arylation has been achieved by merging aerobic oxidative copper catalysis with the interception of an enolate formed from a malonic acid derivative. acs.org
Table 4: Cross-Dehydrogenative Coupling (CDC) Approaches with Malonates
| Coupling Partners | Catalyst | Key Feature | Product | Reference |
| Arenes, Dimethyl Malonate | Cu(OAc)₂ / Ag₂O | C(sp²)-H activation, intramolecular cyclization | Isoindolinones | acs.org |
| Dialkyl Malonates, Ketones | Platinum complex | Oxidant-free sp³-sp³ coupling | Coupled products | nih.gov |
| Malonic Acid Derivatives, Arylboron Nucleophiles | Copper catalyst / Aerobic oxidation | Decarboxylative C-H arylation | Monoaryl acetate (B1210297) derivatives | acs.org |
Malonic Ester Synthesis and Alkylation Pathways
The malonic ester synthesis is a classic and highly versatile method for preparing substituted carboxylic acids, and its principles can be readily adapted for the synthesis of α-aryl malonates. wikipedia.orgopenochem.org
Nucleophilic Alkylation of the Active Methylene (B1212753) Group of Malonate Esters
The core of the malonic ester synthesis lies in the high acidity of the α-hydrogens of the malonate ester (pKa ≈ 13), which are flanked by two carbonyl groups. libretexts.orglibretexts.org This allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.orgmasterorganicchemistry.com This enolate is a potent nucleophile that can react with an electrophile, typically an alkyl halide, in an Sₙ2 reaction to form an α-substituted malonate ester. libretexts.orglibretexts.orgorganicchemistrytutor.com
For the synthesis of a compound like this compound, this pathway would involve the alkylation of a dimethyl malonate enolate with a suitable 4-halo-[1,1'-biphenyl] derivative. The reaction sequence typically involves:
Enolate Formation: Treatment of dimethyl malonate with a base (e.g., sodium ethoxide, sodium hydride) to generate the nucleophilic enolate. organicchemistrytutor.comlibretexts.org
Alkylation: Reaction of the enolate with an aryl halide, such as 4-bromobiphenyl (B57062) or 4-iodobiphenyl. organicchemistrytutor.comorganicchemistrytutor.com This step forms the crucial C-C bond at the alpha position.
A significant consideration in this synthesis is the potential for dialkylation, where the mono-alkylated product, which still possesses an acidic proton, can be deprotonated and react with a second molecule of the alkyl halide. wikipedia.org Careful control of reaction conditions and stoichiometry is necessary to favor the desired mono-arylated product. Phase-transfer catalysis (PTC) can be employed to facilitate the alkylation under heterogeneous conditions, using a base like potassium carbonate in a non-polar solvent. phasetransfercatalysis.com
Table 5: Steps in Malonic Ester Synthesis for Aryl Malonates
| Step | Description | Reagents | Key Transformation | Reference |
| 1. Enolate Formation | Deprotonation of the active methylene group. | Sodium ethoxide, Sodium hydride, Potassium carbonate | Formation of a resonance-stabilized enolate. | libretexts.orglibretexts.orgmasterorganicchemistry.com |
| 2. Nucleophilic Alkylation | Sₙ2 reaction of the enolate with an aryl halide. | Aryl halide (e.g., 4-bromobiphenyl) | Formation of the α-aryl malonate. | libretexts.orgorganicchemistrytutor.com |
Preparation of Halogenated Malonate Precursors for Arylation
The synthesis of arylated malonates often proceeds through the initial preparation of a halogenated malonate precursor, which can then participate in cross-coupling reactions. Dimethyl bromomalonate is a key reagent in this class.
A common and effective method for the preparation of bromomalonates is the direct bromination of the corresponding dialkyl malonate. For instance, ethyl bromomalonate can be synthesized by reacting diethyl malonate with bromine, often in a solvent like carbon tetrachloride. orgsyn.org The reaction is initiated with gentle heating and proceeds with the gradual addition of bromine, evolving hydrogen bromide gas. orgsyn.org After the reaction, a series of washes and distillation under reduced pressure are performed to isolate the pure product. orgsyn.org This procedure typically yields the desired ethyl bromomalonate in good percentages (73-75%). orgsyn.org
Similarly, dimethyl bromomalonate can be prepared and is used in various synthetic applications. It is known to undergo free-radical addition reactions with olefins and participate in organocatalyzed Michael additions to form nitrocyclopropanes. sigmaaldrich.com The reactivity of these halogenated precursors, such as dimethyl 2-bromomalonate and diethyl 2-chloromalonate, has been demonstrated in cascade reactions with conjugated dieneimines to produce functionalized cyclopentenes in high yields. acs.org
The choice of halogen can be critical. For example, in certain cascade cyclization reactions, while diethyl bromomalonate is effective, the corresponding diethyl 2-chloromalonate can also be used, though it may require longer reaction times. acs.org The preparation of dibrominated malonates, such as diethyl dibromomalonate, is also well-established and can be achieved by reacting diethyl malonate with bromine, resulting in high yields. chemicalbook.com
Condensation Reactions for Biphenyl Malonate Scaffolds
Condensation reactions provide a powerful tool for carbon-carbon bond formation and are instrumental in building the core structure of biphenyl malonates.
Knoevenagel Condensation for Arylidene Malonate Formation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as dimethyl malonate, to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, like an amine, to generate an enolate from the active methylene compound without causing self-condensation of the carbonyl reactant. wikipedia.orgorganicreactions.org
To synthesize a precursor for the target biphenyl malonate, 4-biphenylaldehyde would be the ideal starting material to react with dimethyl malonate. The product of this reaction is dimethyl 2-([1,1'-biphenyl]-4-ylmethylene)malonate. These arylidene malonates are valuable intermediates, serving as building blocks for various organic compounds with diverse biological activities. researchgate.net The subsequent reduction of the carbon-carbon double bond in the arylidene malonate would then yield the final product, this compound.
The reaction conditions for Knoevenagel condensations can be varied to optimize yields and product selectivity. nih.gov For example, reactions can be catalyzed by piperidine (B6355638) and acetic acid in benzene (B151609) or by using a Lewis acid like titanium tetrachloride (TiCl4) with an amine base. nih.gov The choice of catalyst and solvent system is crucial; for instance, gelatine immobilized on a polymeric support has been shown to efficiently catalyze the Knoevenagel condensation between various aldehydes and diethylmalonate in DMSO at room temperature, offering an environmentally friendly approach. amazonaws.comrsc.org
Application of Claisen Condensation Principles for Malonate Derivatives
The Claisen condensation is a fundamental reaction that forms a carbon-carbon bond between two ester molecules, resulting in a β-keto ester. masterorganicchemistry.com While the classic Claisen involves self-condensation, a "crossed" Claisen condensation between two different esters can be synthetically useful, especially when one ester lacks enolizable α-hydrogens. organic-chemistry.org
In the context of synthesizing malonate derivatives, Claisen condensation principles can be applied to introduce acyl groups. For example, the magnesium enolates of alkyl hydrogen (acylamino)malonates react smoothly with various acid chlorides to produce α-acylamino-β-keto-esters in good to excellent yields. researchgate.net A more recent development is the decarboxylative Claisen condensation, which utilizes substituted malonic acid half-oxyesters (SMAHOs) as pronucleophiles. researchgate.net The magnesium enolates of these SMAHOs can add to various acyl donors, including acyl chlorides and carboxylic acids, to form functionalized α-substituted β-ketoesters. researchgate.net
While not a direct route to this compound, these Claisen-type reactions are vital for creating a diverse range of substituted malonate intermediates that could subsequently undergo further transformations, such as cross-coupling, to attach the biphenyl moiety.
Multicomponent Reaction Strategies Incorporating Malonate Esters
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. Malonate esters are frequent participants in such reactions.
One prominent example is the Hantzsch pyridine (B92270) synthesis, which can incorporate a Knoevenagel condensation step. wikipedia.org A variation of this is the one-pot synthesis of N-aryl 1,4-dihydropyridine (B1200194) derivatives through a four-component reaction. For instance, the reaction of an aldehyde (like naphthaldehyde), an aniline (B41778) (like p-toluidine), ethyl propiolate, and malononitrile (B47326) in the presence of a base can yield highly substituted dihydropyridines. ias.ac.in While this specific example does not yield the target biphenyl malonate, substituting the starting aldehyde with 4-biphenylaldehyde and using dimethyl malonate could, in principle, lead to related biphenyl-containing heterocyclic structures.
Another MCR involves the reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organocatalyst like ethyl diphenylphosphine. mdpi.com This reaction is believed to proceed through a Morita-Baylis-Hillman reaction followed by a Michael addition of the dialkyl malonate, yielding highly functionalized compounds. mdpi.com The strategic selection of a biphenyl aldehyde in such a sequence could provide a convergent route to complex biphenyl malonate derivatives. Research has also demonstrated the one-pot multicomponent condensation of aromatic aldehydes with ethyl acetoacetate (B1235776) and ammonia (B1221849) to synthesize 1,4-dihydropyridines. researchgate.net
Synthetic Routes to Biphenyl-Substituted Malonates through Esterification and Coupling
Direct arylation of malonate esters via metal-catalyzed cross-coupling reactions represents one of the most powerful and direct methods for synthesizing this compound.
Palladium-catalyzed α-arylation of malonate esters has been extensively studied. These reactions effectively couple aryl bromides and chlorides with dialkyl malonates. nih.gov The use of sterically hindered phosphine (B1218219) ligands, such as P(t-Bu)₃, is often crucial for achieving high efficiency with a broad range of aryl halides, including both electron-rich and electron-poor substrates. nih.gov For the synthesis of the target compound, this would involve the coupling of a 4-halobiphenyl (e.g., 4-bromobiphenyl) with dimethyl malonate in the presence of a palladium catalyst, a suitable ligand, and a base. One-pot procedures where an aryl halide is coupled with diethyl malonate, followed by in situ alkylation, have also been developed. nih.gov
Copper-catalyzed C-arylation of active methylene compounds, a modern variation of the Ullmann condensation, offers a more economical alternative to palladium catalysis. nih.gov This method has seen significant advancements and can be used for the intermolecular C-C coupling of sp²-hybridized carbon-halide fragments with active methylene compounds like dimethyl malonate. nih.govacs.org Recent protocols for the α-arylation of diethyl malonate utilize catalytic amounts of copper(II) triflate (Cu(OTf)₂) with picolinic acid as a ligand, often under microwave irradiation to shorten reaction times. researchgate.net
An alternative, though less direct, route involves esterification. One could synthesize 2-([1,1'-biphenyl]-4-yl)malonic acid first and then perform a double esterification with methanol (B129727) in the presence of an acid catalyst to yield the desired dimethyl ester. chemicalbook.com
Below is a data table summarizing catalyst systems used in the coupling of aryl halides with malonate esters.
| Catalyst System | Ligand | Base | Solvent | Substrates | Yield (%) | Ref. |
| Pd(dba)₂ | P(t-Bu)₃ | NaH | Dioxane | Aryl Bromides/Chlorides + Diethyl Malonate | 50-98 | nih.gov |
| CuI | None | K₃PO₄·3H₂O | DMSO | Aryl Iodides/Bromides + β-Diketones | up to 98 | organic-chemistry.org |
| Cu(OTf)₂ | 2-Picolinic Acid | Cs₂CO₃ | Toluene | Aryl Iodides + Diethyl Malonate | 55-92 | researchgate.net |
Fundamental Enolate Chemistry and Nucleophilic Reactivity
The reactivity of this compound is dominated by the chemistry of its α-carbon, the carbon atom situated between the two carbonyl groups. The properties of the hydrogens attached to this carbon dictate its role as a key synthetic intermediate.
The hydrogen atoms on the α-carbon of malonic esters are significantly more acidic than typical C-H bonds in alkanes (pKa ≈ 50-60). libretexts.orgopenstax.org This enhanced acidity is a direct consequence of the α-carbon's position between two electron-withdrawing carbonyl groups. When a proton is removed by a base, the resulting negative charge is delocalized through resonance onto both electronegative oxygen atoms, forming a highly stabilized enolate ion. libretexts.orguomustansiriyah.edu.iqlibretexts.org This resonance stabilization is the primary reason for the increased acidity. ucalgary.ca
The acidity of these α-hydrogens is further quantified by their pKa value. For a typical 1,3-diester like dimethyl malonate, the pKa is approximately 13, making it more acidic than water or alcohols. openstax.orglibretexts.org The presence of the [1,1'-biphenyl]-4-yl group, an aryl substituent, can subtly influence this acidity compared to a simple alkyl-substituted malonate.
Table 1: Approximate pKa Values of Various Carbonyl Compounds
| Compound Type | Example | Approximate pKa |
|---|---|---|
| 1,3-Diketone | Acetylacetone | 9 |
| 1,3-Keto Ester | Ethyl Acetoacetate | 11 |
| 1,3-Diester | Diethyl Malonate | 13 |
| Ketone | Acetone | 19 |
| Ester | Ethyl Acetate | 25 |
This table presents generalized pKa values to illustrate the relative acidity of the α-hydrogens in 1,3-diesters compared to other carbonyl compounds. openstax.orglibretexts.org
The generation of the corresponding carbanion (enolate) from this compound is readily achieved by treatment with a suitable base. The choice of base depends on the subsequent reaction, but common options include sodium ethoxide in ethanol (B145695) or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgorgsyn.org The use of a strong base like LDA ensures essentially complete conversion of the malonate to its enolate form. openstax.org Photocatalytic methods for generating carbanions from related compounds have also been developed, proceeding through redox-neutral pathways involving radical intermediates. rsc.orgnih.govrsc.orgresearchgate.net
Once generated, the enolate of this compound is an excellent "soft" nucleophile, widely used in reactions that form new carbon-carbon bonds. nih.gov Its utility stems from its stabilized, and therefore less reactive, nature compared to more basic carbanions like Grignard reagents. This allows for high selectivity in various transformations.
A primary application is in nucleophilic substitution reactions . The enolate can react with alkyl halides in a classic SN2 reaction to introduce an alkyl group at the α-position. This is a cornerstone of the malonic ester synthesis, which ultimately produces a carboxylic acid after hydrolysis and decarboxylation. masterorganicchemistry.com
Another major area is conjugate addition , specifically the Michael reaction . wikipedia.org In this reaction, the malonate enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or enal. masterorganicchemistry.com This 1,4-addition is a powerful and atom-economical method for constructing 1,5-dicarbonyl compounds, which are valuable synthetic precursors. wikipedia.org The reaction is typically catalyzed by a base, which generates the nucleophilic enolate in situ. masterorganicchemistry.com Asymmetric variants, using chiral catalysts, can control the stereochemistry of the newly formed chiral center. researchgate.netnih.govrsc.org
Catalytic Transformations and Reaction Pathways
Catalysis, particularly by transition metals, unlocks a broader range of reactivity for this compound, enabling transformations that are difficult or impossible to achieve under standard conditions.
Palladium catalysis is especially prominent in the chemistry of malonic esters. chemrxiv.orgnih.gov These reactions often proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.
A key example is the Palladium-Catalyzed Allylic Alkylation (often called the Tsuji-Trost reaction). nih.gov The general mechanism involves:
Oxidative Addition: A Pd(0) catalyst reacts with an allylic electrophile (e.g., an allyl acetate or carbonate), displacing the leaving group to form a cationic (η³-allyl)palladium(II) complex. nih.govlibretexts.org
Nucleophilic Attack: The enolate of this compound, generated by a base, attacks the allyl group of the palladium complex. acs.org
Reductive Elimination: This step forms the new C-C bond, yielding the allylated malonate product and regenerating the Pd(0) catalyst, allowing the cycle to continue. libretexts.org
This reaction is highly valued for its ability to form C-C bonds under mild conditions and with high stereoselectivity when chiral ligands are employed on the palladium catalyst. acs.orgrsc.org
Another important transformation is the palladium-catalyzed α-arylation , which directly couples the malonate with an aryl halide. nih.gov This reaction typically uses a Pd(0) catalyst with sterically hindered phosphine ligands. The mechanism involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by reaction with the malonate enolate (which can be viewed as a form of transmetalation or direct nucleophilic attack) and subsequent reductive elimination to form the α-aryl malonate and regenerate the catalyst. nih.govlibretexts.org
Table 2: Representative Conditions for a Pd-Catalyzed Allylic Alkylation
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ or [Pd(C₃H₅)Cl]₂ | Source of active Pd(0) catalyst. |
| Ligand | Triphenylphosphine (PPh₃) or (S)-BINAP | Stabilizes the Pd center and influences reactivity and selectivity. |
| Substrate | This compound | The nucleophile precursor. |
| Electrophile | Allyl Acetate | The electrophilic partner. |
| Base | Sodium Hydride (NaH) or BSA | Generates the malonate enolate. |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂) | Provides the reaction medium. |
This table outlines typical components for a Tsuji-Trost type reaction involving a malonate nucleophile. acs.orgrsc.org
Decarboxylative reactions of malonates provide a strategic advantage by using one of the ester groups as a traceless activating group that is removed as carbon dioxide (CO₂) in the final step. nih.gov
Palladium-catalyzed decarboxylative allylation (DcA) is a prominent example. ku.edu This reaction often starts with an allyl malonic ester. The mechanism is thought to proceed via the formation of a π-allyl palladium carboxylate intermediate. Subsequent loss of CO₂ generates a palladium enolate, which then undergoes reductive elimination to furnish the allylated product. ku.edu This pathway avoids the need for an external base to pre-form the enolate. A key challenge in these reactions can be the competing formation of protonation side products. chemrxiv.org
Alternatively, decarboxylative coupling can be achieved with malonic acid half-esters. In a biomimetic approach, copper catalysis can be used to achieve the α-arylation of malonate half-esters with arylboron nucleophiles. organic-chemistry.org This process involves the interception of an enolate formed upon decarboxylation, driven by aerobic oxidation. organic-chemistry.org
Thermolysis of malonic acids (formed from the hydrolysis of the diester) also leads to decarboxylation. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, leading to an enol intermediate which then tautomerizes to the more stable final product. masterorganicchemistry.comyoutube.com
Addition and Cyclization Reactions
Beyond simple alkylation and arylation, this compound participates in more complex transformations leading to cyclic structures.
As a potent Michael donor, it is a key component in tandem Michael addition-cyclization sequences . The most famous of these is the Robinson annulation , where a Michael addition of a nucleophile like a malonate enolate to an α,β-unsaturated ketone is followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring. wikipedia.org
Furthermore, malonates can react with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.gov For instance, reaction with compounds like urea (B33335) or 2-aminopyridine (B139424) at elevated temperatures or in the presence of a base can yield barbituric acid derivatives or pyrido[1,2-a]pyrimidine (B8458354) systems, respectively. nih.gov These cyclocondensation reactions demonstrate the role of the malonate as a C₃ dielectrophilic partner.
Intramolecular reactions are also possible. For example, a malonate substituted with an appropriate leaving group elsewhere in the molecule can undergo intramolecular SN2 reaction to form a cyclic compound. Similarly, vinyl radical cyclization can be initiated from a malonate bearing an alkyne group, where the addition of a radical to the triple bond is followed by cyclization onto an alkene. orgsyn.org
Table 3: Compounds Mentioned in this Article
| Compound Name | Role/Type |
|---|---|
| This compound | Subject Compound |
| Diethyl Malonate | Reference 1,3-Diester |
| Acetylacetone | Reference 1,3-Diketone |
| Ethyl Acetoacetate | Reference 1,3-Keto Ester |
| Acetone | Reference Ketone |
| Ethyl Acetate | Reference Ester |
| Lithium Diisopropylamide (LDA) | Strong, Non-nucleophilic Base |
| Tetrahydrofuran (THF) | Aprotic Solvent |
| Allyl Acetate | Electrophile |
| Palladium(II) Acetate | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | Ligand |
| (S)-BINAP | Chiral Ligand |
| Carbon Dioxide (CO₂) | Byproduct |
| Urea | 1,3-Dinucleophile |
Michael Addition Reactivity of Malonate Derivatives
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. wikipedia.org Malonate esters are classic Michael donors due to the ease with which they form stabilized enolates in the presence of a base.
For this compound, the presence of the bulky biphenyl substituent at the α-position is expected to influence the stereochemical outcome of the Michael addition, potentially leading to diastereoselectivity in the product. The choice of base, solvent, and reaction conditions can be tuned to optimize the yield and selectivity of the reaction.
A variety of catalysts, including organocatalysts and metal complexes, have been developed to effect asymmetric Michael additions of malonates, yielding products with high enantiomeric excess. nih.govrsc.orgbuchler-gmbh.com For instance, chiral primary-secondary diamine catalysts and cinchona alkaloid-based bifunctional catalysts have been successfully employed in the enantioselective Michael addition of dimethyl malonate to enones and nitroolefins, respectively. nih.govbuchler-gmbh.com
Table 1: Examples of Michael Addition Reactions with Dimethyl Malonate
| Michael Acceptor | Catalyst/Base | Solvent | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| (E)-(2-nitrovinyl)benzene | Cupreine Base | Toluene | Dimethyl 2-(2-nitro-1-phenylethyl)malonate | High | High | buchler-gmbh.com |
| 2-Cyclopenten-1-one | Proline lithium salt | Not specified | Michael adduct | High | Not applicable | rsc.org |
| Chalcone | (R,R)-DPEN / o-phthalic acid | Ethanol | Michael adduct | 99 | 94 | nih.gov |
This table presents data for dimethyl malonate as a representative example.
Cyclopropanation Reactions Utilizing Malonate-Derived Ylides
Cyclopropane (B1198618) rings are important structural motifs found in numerous natural products and biologically active molecules. One powerful method for their synthesis is the reaction of an alkene with a carbene or carbenoid species. Malonate derivatives, including this compound, can serve as precursors to carbenes through the formation of ylide intermediates.
Specifically, malonate-derived ylides, such as iodonium (B1229267) ylides, can be generated in situ and utilized in transition metal-catalyzed cyclopropanation reactions. The general approach involves the reaction of the malonate with a hypervalent iodine reagent, like iodosobenzene (B1197198) diacetate, to form a phenyliodonium (B1259483) ylide. This ylide, in the presence of a rhodium(II) or copper(I) catalyst, generates a metal-carbene intermediate. This highly reactive species then reacts with an alkene in a [2+1] cycloaddition to furnish the corresponding cyclopropane dicarboxylate. researchgate.net
The stereochemistry of the starting alkene is generally retained in the cyclopropane product, indicating a stereospecific reaction pathway. Furthermore, the use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity in the cyclopropanation. While direct examples for the biphenyl-substituted malonate are scarce, the established methodology with dimethyl malonate provides a clear blueprint for its potential application in this transformation. researchgate.net
An alternative approach to cyclopropanation involves the use of sulfur ylides. These can be generated from the corresponding sulfonium (B1226848) salt by treatment with a base. The sulfur ylide then acts as a nucleophile, attacking an electron-deficient alkene, followed by an intramolecular displacement of the sulfide (B99878) to form the cyclopropane ring.
Table 2: Examples of Cyclopropanation Reactions with Malonate-Derived Species
| Alkene | Ylide Precursor/Reagent | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Styrene | Dimethyl malonate / PhI(OAc)₂ | Rh₂(OAc)₄ | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | 92-95 | Not applicable | orgsyn.org |
| Various Alkenes | Dicarbonyl Iodonium Ylides | Visible Light | Donor-Acceptor Cyclopropanes | Not specified | Asymmetric variant tested | uwaterloo.ca |
This table illustrates the general reactivity of malonate derivatives in cyclopropanation reactions.
Cyclocondensation Reactions for Heterocyclic Ring Systems
Cyclocondensation reactions are fundamental processes for the construction of heterocyclic rings, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Malonate derivatives are excellent building blocks in these reactions, acting as a three-carbon dielectrophile that can react with a variety of dinucleophiles. nih.gov
In a typical cyclocondensation, the malonate ester reacts with a dinucleophilic species, such as ureas, amidines, or 1,3-dicarbonyl compounds, often under thermal conditions or in the presence of a catalyst. The reaction proceeds through a sequence of nucleophilic acyl substitution and condensation steps, ultimately leading to the formation of a new heterocyclic ring. For instance, the reaction of diethyl malonate with urea is the classic synthesis of barbituric acid. nih.gov
The reactivity of the malonate derivative in cyclocondensation can be enhanced by converting the ester groups into more reactive functionalities, such as acid chlorides or by using highly activated malonates like bis(2,4,6-trichlorophenyl) malonates. nih.gov The reaction of a 2-substituted malonate, such as this compound, with a dinucleophile would lead to a correspondingly substituted heterocyclic product. For example, reaction with a 1,3-dinucleophile could yield substituted pyrimidines, pyridines, or other six-membered heterocyclic systems. nih.govresearchgate.net
A notable example is the synthesis of coumarins through the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester. A related reaction involves the condensation of a phenol with a malonate derivative under acidic or thermal conditions. For instance, the reaction of dimethyl 2-(4-methoxyphenyl)malonate with 3-methoxyphenol (B1666288) at high temperatures yields a substituted 4-hydroxycoumarin. nih.gov This suggests that this compound could similarly be employed in the synthesis of 3-(biphenyl-4-yl) substituted heterocyclic systems.
Table 3: Examples of Cyclocondensation Reactions with Malonate Derivatives
| Dinucleophile | Malonate Derivative | Conditions | Product | Yield (%) | Reference |
| Urea | Diethyl malonate | Base | Barbituric acid | Not specified | nih.gov |
| 2-Aminopyridine | Diethyl malonate | Not specified | Pyrido[1,2-a]pyrimidine-2,4-dione | Not specified | nih.gov |
| 3-Methoxyphenol | Dimethyl 2-(4-methoxyphenyl)malonate | Heat (200-300 °C) | 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin | Not specified | nih.gov |
| 4,4-Dichloro-1,2-diazabuta-1,3-dienes | Dimethyl malonate | NaH, THF | Pyridazinone derivatives | High | researchgate.net |
This table provides examples of cyclocondensation reactions with various malonate derivatives.
Synthetic Utility and Applications As a Building Block
Precursor in Complex Organic Synthesis
The unique structure of Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate makes it an attractive starting material for constructing elaborate organic molecules.
The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids from alkyl halides. fragranceconservatory.com In this process, a malonic ester is deprotonated to form a nucleophilic enolate, which is then alkylated. Subsequent hydrolysis of the ester groups and decarboxylation yields a substituted acetic acid. researchgate.netmasterorganicchemistry.com
For this compound, the single acidic proton on the α-carbon can be removed by a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate can then react with an alkyl halide (R-X) in a nucleophilic substitution reaction. The final steps of acidic hydrolysis and heating to induce decarboxylation result in the formation of a 2-substituted-2-([1,1'-biphenyl]-4-yl)acetic acid. This pathway provides a controlled method for synthesizing α-substituted biphenyl (B1667301) acetic acid derivatives, which are important structural motifs in various biologically active compounds.
Table 1: General Scheme for Malonic Ester Synthesis
| Step | Description | General Reaction |
| 1 | Deprotonation | The α-proton is removed by a base (e.g., NaOEt) to form a nucleophilic enolate. |
| 2 | Alkylation | The enolate attacks an alkyl halide (R-X) in an SN2 reaction to form a new C-C bond. |
| 3 | Hydrolysis & Decarboxylation | Acid-catalyzed hydrolysis (e.g., H₃O⁺) converts the diester to a dicarboxylic acid, which loses CO₂ upon heating to yield the final product. |
This table illustrates the fundamental steps of the malonic ester synthesis, a process applicable to this compound for creating substituted carboxylic acids.
Substituted malonic acid derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds through cyclocondensation reactions. nih.gov These reactions typically involve reacting the malonate with a dinucleophile, a molecule containing two nucleophilic centers. nih.gov
For instance, the reaction of a substituted malonate with urea (B33335) in the presence of a strong base is a well-established route to barbiturates (a class of pyrimidine (B1678525) derivatives). Similarly, condensation with other 1,3-dinucleophiles can lead to the formation of different six-membered heterocycles. nih.gov Applying this to this compound, the biphenyl group would serve as a substituent on the resulting heterocyclic ring. This approach allows for the creation of complex heterocycles bearing a biphenyl moiety, a common feature in pharmaceuticals and materials science. Examples of heterocycles accessible from malonates include pyrido[1,2-a]pyrimidines and pyridazinones. nih.gov
Table 2: Examples of Heterocycles from Malonate Precursors
| Dinucleophile | Resulting Heterocycle Class | Biphenyl-Substituted Product Example |
| Urea | Barbituric Acid | 5-([1,1'-Biphenyl]-4-yl)barbituric acid |
| 2-Aminopyridine (B139424) | Pyrido[1,2-a]pyrimidine (B8458354) | 3-([1,1'-Biphenyl]-4-yl)pyrido[1,2-a]pyrimidine-2,4-dione |
| Hydrazine | Pyrazolidine-3,5-dione | 4-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione |
This table shows representative examples of heterocyclic systems that can be synthesized from a substituted malonate like this compound.
The malonate functional group is a key component in the synthesis of larger, more complex molecular architectures. Macrocyclization, the formation of large rings, can be achieved through intramolecular reactions of precursors containing a malonate. acs.org For example, reacting a substituted malonate with a dihalide can lead to the formation of a cycloalkylcarboxylic acid derivative via an intramolecular version of the malonic ester synthesis.
Furthermore, malonate units can be incorporated into tethers to direct the regioselective functionalization of molecules like fullerenes in the Bingel reaction, forming macrocyclic bis-malonates as intermediates. researchgate.net While high-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization, the use of malonate precursors is a foundational strategy in the construction of these large ring systems. acs.org The synthesis of polycyclic systems, such as certain carbazole (B46965) derivatives, has also been demonstrated using malonates, although more reactive versions of the malonate are sometimes required to achieve good yields. nih.gov
The generation of chiral molecules is a central goal of modern organic synthesis. Substituted dimethyl malonates are prochiral starting materials that can be used to create stereocenters with high enantioselectivity. The enolate formed from this compound can participate in asymmetric reactions, such as Michael additions to α,β-unsaturated compounds.
When conducted in the presence of a chiral catalyst, such as a heterobimetallic complex or an organocatalyst, the addition of the malonate enolate can proceed with high enantioselectivity, yielding a product with a newly formed chiral center. These chiral adducts are valuable intermediates for the synthesis of complex, enantiomerically pure target molecules.
Intermediate in Fine Chemical Production
Beyond its role in complex, multi-step synthesis, this compound and related compounds serve as intermediates in the production of specialized chemicals for various industries.
The core structures of both dimethyl malonate and biphenyl are relevant in the fragrance industry. Dimethyl malonate is a key raw material used extensively in the synthesis of jasmonates, such as methyl dihydrojasmonate (Hedione), which is a vital component in many fine fragrances. pefte.com Separately, the parent biphenyl molecule has a distinct, pleasant odor and is used as a fragrance ingredient. fragranceconservatory.comnih.gov
Given that dimethyl malonate is a precursor to important fragrance compounds and the biphenyl scaffold itself is used in perfumery, this compound represents a potential intermediate for creating novel fragrance molecules. pefte.comresearchgate.net Synthetic routes utilizing this compound could lead to derivatives that combine the structural characteristics of both moieties, potentially yielding new scents with unique olfactory properties.
Utility in Agrochemistry
The structural motif of "this compound" positions it as a valuable synthetic building block in the field of agrochemistry. While direct applications of the compound itself are not extensively documented in publicly available research, its constituent parts—the biphenyl core and the dimethyl malonate group—are features present in various biologically active molecules used in agriculture. rsc.orgmdpi.comfrontiersin.org The utility of this compound lies in its potential as an intermediate for the synthesis of more complex pesticides, including fungicides and insecticides. nih.gov
Biphenyl derivatives are recognized for their broad-spectrum biological activities. rsc.orgfrontiersin.org For instance, certain biphenyl compounds have been investigated for their potent antifungal and antibacterial properties. frontiersin.orgnih.gov The biphenyl framework provides a rigid scaffold that can be functionalized to interact with specific biological targets in pests and pathogens. rsc.orgfrontiersin.org Research into novel fungicides has explored diaryl ether and biphenyl fragments as key components for developing broad-spectrum antifungal agents. mdpi.com For example, N-(alkoxy)diphenyl ether carboxamides have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a crucial target for modern fungicides. mdpi.com Similarly, the synthesis of novel diamide (B1670390) compounds incorporating a polyfluoro-substituted phenyl group has yielded molecules with notable fungicidal and insecticidal activities. nih.gov
The malonate portion of the molecule also offers significant synthetic versatility. researchgate.netmdpi.com Alkylidene and arylidene malonates are well-established precursors in organic synthesis for creating a variety of biologically active compounds through reactions like Michael additions. researchgate.net The dimethyl malonate group can be readily modified, allowing for the introduction of diverse functional groups and the construction of more elaborate molecular architectures. This adaptability is crucial in the rational design of new agrochemicals, where slight molecular modifications can lead to significant changes in efficacy and target specificity. nih.govmdpi.com Therefore, "this compound" serves as a key intermediate, providing a foundational structure that combines the desirable properties of both biphenyls and malonates for the development of next-generation crop protection agents.
Contributions to Materials Science and Liquid Crystal Technology
The rigid, rod-like structure of the biphenyl group in "this compound" makes it a significant component in the field of materials science, particularly in the development of liquid crystals (LCs). Biphenyl derivatives are fundamental building blocks for liquid crystal displays (LCDs) due to their ability to form the nematic phase, which is essential for the operation of twisted nematic and other types of LCDs. rsc.orgtandfonline.com The planarity and length of the biphenyl core contribute to the anisotropic properties required for liquid crystalline behavior.
Research has demonstrated that the introduction of various functional groups onto the biphenyl skeleton allows for the fine-tuning of the material's physical properties, such as its dielectric anisotropy, birefringence, and clearing point. For instance, the synthesis of push-pull type biphenyl derivatives, which incorporate electron-donating and electron-accepting groups, has been explored to create luminescent liquid crystals with fluorescence emission in the visible light spectrum. tandfonline.com These materials hold promise for advanced optoelectronic applications, including light-emitting switches and solid-state lighting. tandfonline.com
Furthermore, biphenyl derivatives are used as chiral dopants in liquid crystal mixtures to induce helical structures, such as the chiral smectic C* (SmC*) phase found in ferroelectric liquid crystals (FLCs). jcsp.org.pkresearchgate.net FLCs are of interest for their fast switching times and are used in high-resolution microdisplays. jcsp.org.pk The molecular structure of the biphenyl dopant, including the presence and position of substituents, influences the pitch of the induced helix and the spontaneous polarization of the material. jcsp.org.pkresearchgate.net The versatility of the biphenyl scaffold allows for the systematic design of new liquid crystal materials with tailored properties for specific technological applications. rsc.orggoogle.com
Research Findings on Biphenyl-Based Liquid Crystals
| Biphenyl Derivative Type | Key Findings | Application Area | Reference(s) |
|---|---|---|---|
| Push-Pull Biphenyls with Alkylamino and Cyano Groups | Exhibited a nematic phase and fluorescence in the visible light region. The fluorescence in the nematic phase showed a red-shift compared to the solution and solid states. | Luminescent Liquid Crystals, Optoelectronic Devices | tandfonline.com |
| Axially Chiral Biphenyls (Conformationally Restricted) | Showed a higher dipole moment compared to unrestricted biphenyl cores, making them effective chiral dopants. | Ferroelectric Liquid Crystals (FLCs), LCOS Microdisplays | jcsp.org.pk |
| Cyanobiphenyls blended with Ester Liquid Crystals | Resulted in liquid crystals with acceptable nematic ranges and low threshold voltages, suitable for low-voltage display devices. | Twisted Nematic Liquid Crystal Displays (LCDs) | google.com |
| Fluorinated Biphenyls | Used to develop materials with high chemical stability and specific electronic properties. | OLEDs, LCDs, Organic Semiconductors | rsc.org |
Computational and Theoretical Studies
Quantum Chemical Calculations of Reaction Mechanisms and Energy Profiles
The synthesis of Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate typically involves carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling reactions. Quantum chemical calculations, primarily using DFT, are crucial for mapping the reaction mechanisms and understanding the associated energy profiles.
A plausible synthetic route is the palladium-catalyzed α-arylation of dimethyl malonate with a 4-halobiphenyl (e.g., 4-bromobiphenyl). The catalytic cycle, as elucidated by computational studies on analogous systems, generally proceeds through three main stages: oxidative addition, transmetalation (in Suzuki-type reactions) or deprotonation, and reductive elimination. researchgate.netnih.gov
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. DFT calculations on similar systems show that this step involves the cleavage of the carbon-halogen bond and the formation of a Pd(II) intermediate. nih.gov For the reaction with 4-bromobiphenyl (B57062), this step is often found to be the rate-determining step, with a calculated activation energy barrier. For instance, in a related Suzuki coupling of bromobenzene, the activation energy for oxidative addition was calculated to be 2.6 kcal/mol. nih.gov
Deprotonation/Transmetalation: Following oxidative addition, a base abstracts the acidic proton from dimethyl malonate to form a malonate enolate, which then coordinates to the palladium center. Computational studies on Buchwald-Hartwig amination, a related cross-coupling reaction, have extensively modeled the role of the base and the ligand effects on this stage of the cycle. acs.orgacs.org
Reductive Elimination: This is the final step, where the C-C bond is formed, yielding the product, this compound, and regenerating the Pd(0) catalyst. DFT calculations help to determine the geometry of the transition state for this step and its energy barrier. Studies on various Buchwald-Hartwig and Suzuki reactions have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst significantly influences the energy barrier of this step. researchgate.netnih.gov
Table 1: Representative Calculated Energy Barriers for Key Steps in Palladium-Catalyzed Cross-Coupling Reactions (Analogous Systems)
| Catalytic Step | System Example | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Oxidative Addition | Bromobenzene + Pd-Zeolite | DFT (M06-L) | 2.6 | nih.gov |
Molecular Modeling of Tautomerism and Conformational Dynamics of Malonate Systems
The structural flexibility of this compound is characterized by the rotational dynamics of the biphenyl (B1667301) group and the conformational possibilities of the malonate moiety, as well as potential keto-enol tautomerism.
Conformational Dynamics: The biphenyl unit is not planar in its ground state due to steric hindrance between the ortho-hydrogens on the two phenyl rings. Computational studies have extensively investigated the torsional potential of biphenyl. High-level calculations have established that the equilibrium dihedral angle between the phenyl rings is approximately 44°. acs.org The barriers to rotation through the planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations are relatively low, estimated to be around 8.0 and 8.3 kJ/mol, respectively. nih.govcomporgchem.com These low barriers indicate that the biphenyl group in the title compound is in constant torsional motion at room temperature. The presence of the malonate substituent at the 4-position is not expected to significantly alter these rotational barriers. researchgate.netrsc.org
The dimethyl malonate fragment also possesses conformational flexibility, primarily related to the rotation around the C-C and C-O bonds. Computational studies on dimethyl malonate itself predict the existence of two stable conformers of nearly equal energy, one with C2 symmetry and a gauche form with C1 symmetry. rsc.org These conformers are separated by very low energy barriers, suggesting rapid interconversion.
Tautomerism: Like other β-dicarbonyl compounds, this compound can theoretically exist in equilibrium between a keto form and an enol form. pearson.com However, for simple dialkyl malonates, the keto form is overwhelmingly favored. Computational studies consistently show that the enol tautomer is significantly higher in energy. orientjchem.orgmdpi.com The stability of the keto form is attributed to the strength of the two C=O bonds compared to the C=C and C-O bonds in the enol form. The presence of a solvent can influence the equilibrium, but even in polar solvents, the keto form of malonate esters predominates. orientjchem.org Therefore, for this compound, the concentration of the enol tautomer is predicted to be negligible under normal conditions.
Table 2: Calculated Torsional Barriers and Conformational Energies
| Parameter | Molecule | Computational Method | Calculated Value | Reference |
|---|---|---|---|---|
| Torsional Barrier (0°) | Biphenyl | CCSD(T) | 8.0 kJ/mol (1.9 kcal/mol) | nih.gov |
| Torsional Barrier (90°) | Biphenyl | CCSD(T) | 8.3 kJ/mol (2.0 kcal/mol) | nih.gov |
| Equilibrium Dihedral Angle | Biphenyl | B3LYP | 39.5° | acs.org |
Application of Computational Methods in Stereoselectivity Prediction
While this compound itself is achiral, it is a prochiral substrate. Reactions at the central carbon, such as asymmetric allylic alkylation, can generate a chiral center. Computational methods are invaluable for predicting and rationalizing the stereoselectivity of such reactions. bohrium.comchemrxiv.org
The general approach involves using DFT to model the transition states leading to the different stereoisomeric products. nih.govresearchgate.net The enantiomeric excess (ee) of a reaction is related to the difference in the free energies (ΔΔG‡) of the diastereomeric transition states.
For example, in a palladium-catalyzed asymmetric allylic alkylation, the malonate enolate would attack a π-allyl palladium intermediate coordinated to a chiral ligand. Computational modeling would involve:
Conformational search of the catalyst-substrate complexes to locate all relevant low-energy structures.
Locating the transition state structures for the C-C bond formation step for both the (R) and (S) products.
Calculating the free energies of these transition states, including corrections for zero-point energy, thermal contributions, and solvation effects.
The predicted enantiomeric ratio can be calculated from the difference in the activation free energies. These calculations can screen potential catalysts and ligands in silico, saving significant experimental time and resources. researchgate.net They also provide a detailed 3D model of the transition state, revealing the specific non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that control the stereochemical outcome. nih.gov Studies on the stereoselective alkylation of related malonate derivatives have shown that chelation of a metal cation within the malonate moiety can play a key role in dictating the facial selectivity of the electrophilic attack. nih.gov
Spectroscopic Data Interpretation via Computational Analysis
Computational methods are widely used to predict spectroscopic data (NMR, IR) and aid in the interpretation of experimental spectra. For this compound, these calculations can confirm its structure and assign specific spectral features.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. gaussian.com The process involves:
Optimizing the molecular geometry at a suitable level of theory.
Calculating the NMR isotropic magnetic shielding tensors for each atom.
Converting the calculated shielding values (σ) to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com
Studies on biaryl compounds have shown that DFT-GIAO calculations can achieve high accuracy, often with mean absolute errors of less than 0.1 ppm for ¹H and 1.0 ppm for ¹³C shifts, when appropriate functionals and basis sets are used. royalsocietypublishing.org This is particularly useful for unambiguously assigning the numerous aromatic signals in the biphenyl moiety.
Table 3: Representative Accuracy of GIAO-DFT for NMR Prediction in Biaryls
| Nucleus | Functional/Basis Set | Mean Absolute Error | Reference |
|---|---|---|---|
| ¹H | ωB97XD/6-31G(d,p) | 0.0327 ppm | royalsocietypublishing.org |
Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies and IR intensities. dtic.mil The calculated spectrum can be compared with the experimental one to confirm the presence of key functional groups. For this compound, the most prominent features would be the C=O stretching vibrations of the ester groups. Aromatic esters typically show a strong C=O stretch between 1730 and 1715 cm⁻¹, and two C-O stretching bands between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹. spectroscopyonline.com Computational analysis of dimethyl malonate has provided detailed assignments for all its vibrational modes, which serves as an excellent reference for the malonate portion of the target molecule. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other method-inherent approximations. umass.edu
Future Perspectives and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of diaryl malonates, including Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate, predominantly relies on palladium-catalyzed cross-coupling reactions. Future research is geared towards the discovery and implementation of more advanced catalytic systems to overcome existing limitations. The goal is to achieve higher yields, faster reaction times, and greater selectivity under milder conditions.
A primary focus is the development of sophisticated phosphine (B1218219) ligands. Sterically hindered and electron-rich ligands have been shown to significantly improve the efficiency of the palladium-catalyzed arylation of malonates. nih.gov For instance, ligands like P(t-Bu)₃ and ferrocenyl-based phosphines have enabled the coupling of a wide range of aryl bromides and even less reactive aryl chlorides with dialkyl malonates. nih.gov Future work will likely explore new ligand architectures that offer even greater stability and activity, allowing for lower catalyst loadings and room-temperature reactions, which would be a significant advancement in terms of process efficiency and cost-effectiveness. berkeley.edu
Another promising avenue is the use of alternative metal catalysts. While palladium is highly effective, its cost and potential for contamination of the final product are drawbacks. Research into catalysts based on more abundant and less toxic metals like nickel or copper is an active area. For example, nickel catalysts have been used for the asymmetric α-arylation of ketones and could be adapted for malonate chemistry. berkeley.edu The development of a general and modular method for the catalytic asymmetric synthesis of alkylboronate esters using a chiral nickel catalyst highlights the potential for other metals to create stereogenic centers, a strategy that could be applied to produce chiral derivatives of aryl malonates. nih.gov
Table 1: Comparison of Catalytic Systems for Aryl Malonate Synthesis
| Catalyst System | Aryl Halide Substrate | Key Advantages | Potential Research Direction |
|---|---|---|---|
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromides, Aryl Chlorides | High generality for various substrates. nih.gov | Optimization for lower catalyst loading and milder conditions. |
| Pd₂ (dba)₃ / Ferrocenyl Ligands | Aryl Bromides, Aryl Chlorides | Air-stable ligands, effective for sterically hindered substrates. nih.gov | Development of water-soluble ligands for aqueous catalysis. |
| NiCl₂(glyme) / Chiral Ligands | (Hypothetical for malonates) | Potential for asymmetric synthesis, lower cost metal. nih.gov | Adaptation from ketone/boronate arylation to malonate substrates. |
| Enzyme Catalysis (e.g., Lipase) | (Not for C-C coupling) | Extremely high selectivity, green conditions for ester transformations. rsc.org | Engineering enzymes for C-C bond formation. |
Green Chemistry Advancements in Malonate Synthesis and Transformation
The principles of green chemistry are increasingly influencing the synthesis of malonic esters. Future research aims to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste.
One significant advancement is the use of enzymatic catalysts. For example, immobilized Candida antarctica lipase (B570770) B has been successfully used for the synthesis of malonate polyesters in solventless conditions, which is a much greener alternative to traditional metal-catalyzed processes that require high temperatures. rsc.orgmaynoothuniversity.ie While this has been applied to polymerization, the principle of using enzymes for highly selective transformations on the malonate functional group represents a key future direction.
The replacement of traditional solvents with greener alternatives is another critical area. Research into reactive distillation processes for the production and hydrolysis of malonates shows promise for reducing environmental impact. researchgate.net Furthermore, dimethyl carbonate (DMC) is being explored as a sustainable and non-toxic methylating and methoxycarbonylating agent, offering a safer alternative to reagents like methyl halides or dimethyl sulfate. rsc.org Applying DMC technology to the synthesis or modification of this compound could significantly improve the environmental profile of its production.
Classic malonate synthesis often involves a strong base and an alkyl halide, followed by hydrolysis. nih.gov Greener approaches focus on direct, atom-economical routes. The development of catalytic C-H activation, where a C-H bond on the biphenyl (B1667301) ring is directly coupled with a malonate fragment, could eliminate the need for pre-halogenating the biphenyl starting material, thus preventing the formation of stoichiometric salt waste.
Exploration of Structure-Reactivity Relationships through Advanced Characterization
A deeper understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for optimizing its use in synthesis. Advanced characterization techniques are pivotal in this exploration.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) remains a cornerstone for structural elucidation. orgsyn.org Future studies may employ two-dimensional NMR techniques (like COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially within the complex aromatic region of the biphenyl moiety. This detailed structural map is crucial for understanding how electronic effects from substituents on the biphenyl rings might influence the acidity of the malonate's α-proton and, consequently, its reactivity in alkylation or condensation reactions.
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), allows for precise mass determination and fragmentation analysis. orgsyn.org Studying the fragmentation patterns can provide insights into the compound's stability and the relative strengths of its chemical bonds.
Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic C=O stretching frequency of the ester groups. sigmaaldrich.com Subtle shifts in this frequency could indicate changes in the electronic environment caused by different substitution patterns on the biphenyl ring, providing data for structure-reactivity correlations.
Table 2: Spectroscopic Characterization Data for Aryl Malonates
| Technique | Observed Feature | Structural Information Provided |
|---|---|---|
| ¹H NMR | Chemical shifts and coupling constants for aromatic, methine, and methoxy (B1213986) protons. | Confirms the connectivity of the molecule and the stereochemical environment. orgsyn.org |
| ¹³C NMR | Chemical shifts for carbonyl, aromatic, and aliphatic carbons. | Provides a carbon skeleton map of the molecule. orgsyn.org |
| FT-IR | Strong C=O stretch (~1730 cm⁻¹), C-O stretches, aromatic C-H stretches. | Identifies key functional groups and confirms the ester and aromatic components. sigmaaldrich.com |
| High-Res MS | Precise molecular ion peak [M]⁺. | Confirms the elemental composition and molecular formula. orgsyn.org |
Integration in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals like this compound. youtube.comnih.gov Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. youtube.com
The synthesis of this compound, often involving a palladium-catalyzed coupling, is well-suited for a flow setup. Reagents can be pumped and mixed continuously in a heated or irradiated microreactor, allowing for precise control of residence time. beilstein-journals.org This minimizes the formation of byproducts and can significantly accelerate the reaction rate compared to batch processing. youtube.com The ability to safely generate and use reactive intermediates on demand is a key benefit of flow systems. nih.gov
Furthermore, flow reactors can be integrated into fully automated synthesis platforms. Such systems can perform multi-step syntheses, including reaction, workup, and purification, without manual intervention. This not only increases throughput but also enhances reproducibility. For a multi-step process to produce a derivative of this compound, an automated platform could sequentially perform the initial C-C coupling, followed by an in-line purification, and then a subsequent alkylation or hydrolysis step, streamlining the entire manufacturing process. The development of robust protocols for this compound's synthesis in flow is a key area for future industrial application. rsc.org
Q & A
How can reaction conditions be optimized for synthesizing dimethyl 2-([1,1'-biphenyl]-4-yl)malonate?
Basic Research Question
Optimization involves systematic variation of parameters such as temperature, solvent, catalyst, and stoichiometry. For malonate derivatives, refluxing in toluene with acid catalysts (e.g., p-toluenesulfonic acid) under inert atmospheres is common . Reaction progress should be monitored via TLC, and purification often employs fractional distillation or silica gel chromatography. For example, diethyl malonate analogs achieve high yields (~99%) when heated at 90°C in diphenyl ether with precise stoichiometric control .
What mechanistic insights guide the reactivity of biphenyl-substituted malonates in cyclization reactions?
Advanced Research Question
Mechanistic studies often focus on the electron-withdrawing effect of the biphenyl group, which stabilizes intermediates during cyclization. For example, malonate esters undergo Michael addition or Knoevenagel condensation, where biphenyl substituents influence regioselectivity. Computational modeling (e.g., DFT) can predict transition states, while experimental validation via NMR or X-ray crystallography confirms intermediate structures .
What purification strategies are effective for isolating this compound from byproducts?
Basic Research Question
Fractional distillation under reduced pressure (e.g., 1 mm Hg) is effective for separating malonate esters with close boiling points. For polar byproducts, column chromatography using gradients of n-hexane/ethyl acetate (1:1) resolves impurities. Crystallization from ethanol or dichloromethane is recommended for high-purity solids, as demonstrated in selenadiazole-malonate derivatives .
How can computational tools predict the physicochemical properties of biphenyl-malonate derivatives?
Advanced Research Question
COMSOL Multiphysics or Gaussian software can simulate solubility, stability, and reactivity. Molecular dynamics (MD) models assess interactions with solvents, while IR and Raman spectral predictions validate experimental data. For example, AI-driven platforms optimize reaction pathways by training on datasets from analogous malonate syntheses .
How should researchers resolve contradictions in reported toxicity data for malonate esters?
Advanced Research Question
Contradictions arise from variations in test models (e.g., in vitro vs. in vivo) or exposure durations. A tiered approach is recommended:
Literature Meta-Analysis : Compare hazard data across databases (e.g., IRIS, EPA reports) .
Theoretical Alignment : Link findings to malonate ester hydrolysis kinetics or metabolite profiles.
Experimental Replication : Standardize assays (e.g., OECD guidelines) under controlled conditions .
What advanced techniques characterize the crystal structure of biphenyl-malonate complexes?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) resolves dihedral angles and hydrogen bonding patterns. For example, biphenyl-malonate derivatives exhibit weak intramolecular C–H···O interactions, confirmed via refinement parameters (R-factor < 0.05) . Solid-state NMR complements XRD by probing dynamic disorder in ester groups.
What safety protocols are critical for handling dimethyl malonate derivatives?
Basic Research Question
Follow SDS guidelines:
- Use fume hoods to avoid inhalation (P201, P210) .
- Neutralize spills with inert adsorbents (e.g., vermiculite).
- Store under nitrogen at <25°C to prevent degradation. Toxicity data from EPA assessments (30+ hazard studies) indicate moderate acute toxicity (LD₅₀ > 2000 mg/kg) .
How can factorial design optimize reaction parameters for malonate functionalization?
Advanced Research Question
A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example, reflux time and allyl bromide stoichiometry in malonate alkylation were optimized using response surface methodology (RSM), reducing side products by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
